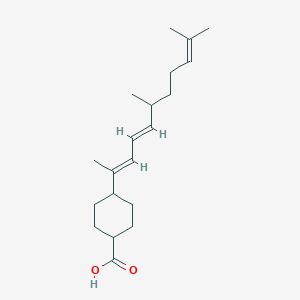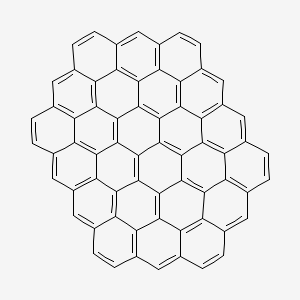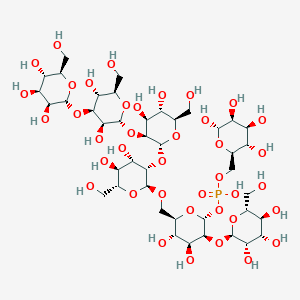
Phosphomannan backbone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphomannan is a polymannosidic phosphodiester in which one secondary phosphoryl is linked as mannose 6-phosphate and the other as alpha-hemiacetal phosphate. It is a mannan derivative and a polysaccharide phosphate.
科学的研究の応用
1. Vaccine Development
Phosphomannan backbone plays a critical role in the development of vaccines, particularly for combating fungal infections. The cell wall phosphomannan of Candida species, a complex N-linked glycoprotein, is significant in this context. The minor β-mannan component of this phosphomannan has been found to provide immunological protection in animal models of fungal disease, making it a promising component for conjugate vaccines. Synthesizing different oligosaccharide epitopes of this phosphomannan is crucial for vaccine development (Wu & Bundle, 2005).
2. Biomedical Applications
Phosphomannans, such as PI-88, exhibit anticancer properties and other biological activities. Synthesized analogues with a single carbon backbone have shown similar effects in inhibiting heparanase and binding to proangiogenic growth factors. These compounds also demonstrate potential in inhibiting the infection and spread of herpes simplex virus (Karoli et al., 2005). Additionally, phosphomannosylation, a modification occurring in some yeast species, is important for cell interactions with phagocytic cells and antimicrobial peptides. The synthesis and functional analysis of extended Candida albicans MNN4-Like Gene Family provide insights into phosphomannosylation's role in these interactions (González-Hernández et al., 2017).
3. Material Science and Drug Delivery
Phosphoester bonds in Polyphosphoesters (PPEs) make them biodegradable, biocompatible, and similar to biomacromolecules like nucleic acids. Their controlled synthesis leads to novel polymer structures useful in biomedical applications. These materials are particularly promising in drug delivery systems due to their biocompatibility and degradation properties (Wang et al., 2009).
4. Analysis and Structural Studies
Proton nuclear magnetic resonance spectroscopy, a nondestructive technique, has been employed in the study of yeasts like Cryptococcus to identify the primary structure of capsular components, such as glucuronoxylomannans, and to link cellular genes to the positioning of residues on the mannose backbone of these components. This technique holds potential for clinical applications including speciation and monitoring therapeutic response in meningitis cases (Sorrell et al., 2006).
特性
製品名 |
Phosphomannan backbone |
|---|---|
分子式 |
C42H73O39P |
分子量 |
1233 g/mol |
IUPAC名 |
[(2R,3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-3-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] [(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C42H73O39P/c43-1-8-15(48)23(56)29(62)37(71-8)77-32-21(54)12(5-47)73-39(31(32)64)78-34-26(59)18(51)11(4-46)75-41(34)80-33-25(58)17(50)10(3-45)74-40(33)68-6-13-20(53)27(60)35(79-38-30(63)24(57)16(49)9(2-44)72-38)42(76-13)81-82(66,67)69-7-14-19(52)22(55)28(61)36(65)70-14/h8-65H,1-7H2,(H,66,67)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40+,41-,42-/m1/s1 |
InChIキー |
QQXGKDXDGRCOKW-GVQSQGETSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2O)O[C@H]3[C@H]([C@@H]([C@H](O[C@@H]3O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@H](O5)OP(=O)(O)OC[C@@H]6[C@H]([C@@H]([C@@H]([C@H](O6)O)O)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)CO)O)O)CO)O)O)CO)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(C(OC3OC4C(C(C(OC4OCC5C(C(C(C(O5)OP(=O)(O)OCC6C(C(C(C(O6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)CO)O)O)CO)O)O)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z,7E)-(1S,3R)-23-aza-23-[3-(1-hydroxy-1-methylethyl)-phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263004.png)
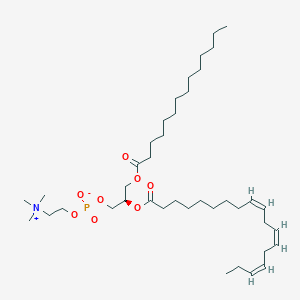

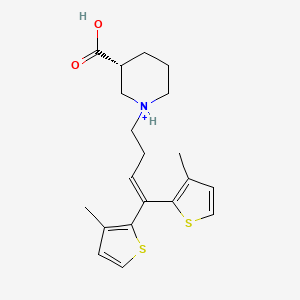
![4-(1-azepanylsulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1263014.png)
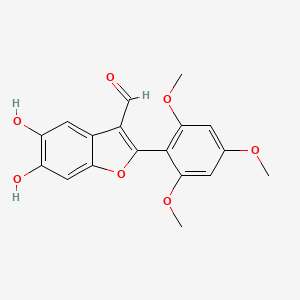
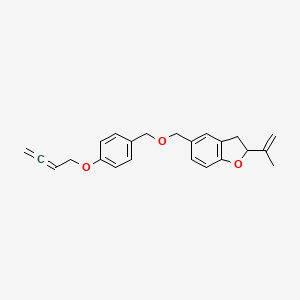
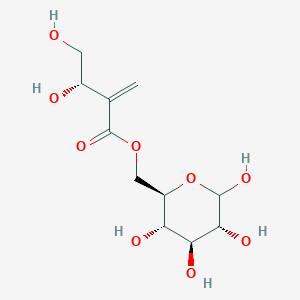
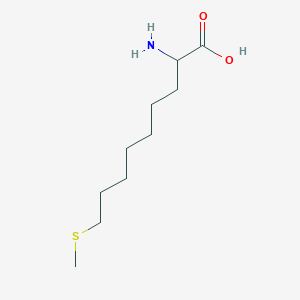
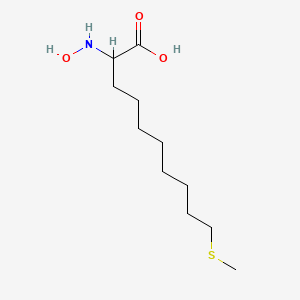

![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)
